1-(4-Phenoxyphenyl)pentan-1-one
Description
Properties
IUPAC Name |
1-(4-phenoxyphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-3-9-17(18)14-10-12-16(13-11-14)19-15-7-5-4-6-8-15/h4-8,10-13H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDPUFGPKVRNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedel-Crafts acylation is a cornerstone method for synthesizing aryl ketones. For 1-(4-phenoxyphenyl)pentan-1-one, this involves the electrophilic substitution of diphenyl ether (phenoxybenzene) with pentanoyl chloride in the presence of a Lewis acid catalyst. The phenoxy group activates the phenyl ring at the para position, directing acylation to the desired site.
The general reaction scheme is as follows:
Optimized Reaction Conditions
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Catalyst : Anhydrous aluminum chloride () is preferred due to its strong Lewis acidity, facilitating the generation of the acylium ion.
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Solvent : Dichloromethane (DCM) or nitrobenzene, with DCM offering better solubility for diphenyl ether.
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Temperature : Reflux conditions (40–50°C) for 6–12 hours to ensure completion.
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Stoichiometry : A 1:1.2 molar ratio of diphenyl ether to pentanoyl chloride minimizes polyacylation byproducts.
Yield and Challenges
Under optimized conditions, yields range from 60% to 75%. Key challenges include:
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Competing Ortho Acylation : Mitigated by using excess catalyst and controlled stoichiometry.
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Moisture Sensitivity : Requires strict anhydrous conditions to prevent hydrolysis of the acylium ion.
Oxidation of 1-(4-Phenoxyphenyl)pentan-1-ol
Alcohol Precursor Synthesis
1-(4-Phenoxyphenyl)pentan-1-ol (CAS 185909-00-6) serves as the alcohol precursor, synthesized via Grignard addition or catalytic hydrogenation of the corresponding ketone. A practical route involves the reduction of this compound using sodium borohydride () in methanol:
This step achieves >90% conversion but is counterproductive for ketone synthesis unless the alcohol is sourced independently.
Oxidation to the Ketone
The alcohol is oxidized back to the ketone using robust oxidizing agents:
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Pyridinium Chlorochromate (PCC) : In dichloromethane at 25°C, PCC selectively oxidizes secondary alcohols to ketones without over-oxidation.
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Jones Reagent () : Provides higher reaction rates but risks acidic degradation of the phenoxy group.
Typical Procedure :
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Dissolve 1-(4-phenoxyphenyl)pentan-1-ol (10 mmol) in anhydrous DCM.
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Add PCC (12 mmol) gradually under nitrogen.
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Stir for 4–6 hours, filter through celite, and concentrate.
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Purify via column chromatography (hexane:ethyl acetate = 9:1).
Yield : 80–85% with PCC; 70–75% with Jones reagent.
Comparative Analysis of Synthetic Methods
| Parameter | Friedel-Crafts Acylation | Alcohol Oxidation |
|---|---|---|
| Starting Material Cost | Moderate (diphenyl ether) | High (alcohol precursor) |
| Reaction Time | 6–12 hours | 4–6 hours |
| Yield | 60–75% | 80–85% |
| Byproducts | Polyacylation, HCl gas | Chromium waste (Jones) |
| Scalability | Suitable for bulk synthesis | Limited by alcohol availability |
Key Insight : While Friedel-Crafts acylation is more direct, oxidation offers higher yields if the alcohol is readily accessible.
Purification and Characterization
Solvent-Anti-Solvent Crystallization
Crude this compound is purified using a methanol/dichloromethane system:
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Dissolve the crude product in minimal DCM.
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Add methanol dropwise until cloudiness persists.
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Cool to 4°C and filter crystalline product.
Spectroscopic Characterization
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NMR (CDCl₃): δ 0.95 (t, 3H, CH₂CH₂CH₃), 1.40–1.71 (m, 4H, CH₂CH₂CH₃), 2.92 (m, 2H, COCH₂), 7.25–7.86 (m, 9H, aromatic).
Industrial and Regulatory Considerations
Scalability Challenges
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenoxyphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions on the phenyl ring, facilitated by catalysts like aluminum chloride (AlCl3).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, PCC
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Catalysts: AlCl3 for Friedel-Crafts acylation
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Organic Chemistry
1-(4-Phenoxyphenyl)pentan-1-one serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and electrophilic aromatic substitution, makes it a valuable compound for creating more complex organic molecules.
Biological Research
Recent studies have explored the biological activities of this compound, particularly its potential antimicrobial and antiviral properties. Research indicates that it may interact with specific enzymes and receptors, influencing metabolic pathways related to inflammation and cell proliferation.
Pharmaceutical Applications
The compound has been investigated for its pharmacological effects, including:
- Antioxidant Properties: Demonstrated significant radical scavenging activity in vitro, suggesting potential use in formulations aimed at reducing oxidative stress.
- Anti-inflammatory Effects: In vitro studies have shown that it can downregulate pro-inflammatory cytokines, indicating potential applications in treating chronic inflammatory diseases.
- Neuroprotective Effects: Preliminary research suggests benefits in neurodegenerative conditions by promoting neuronal survival and function.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique electronic and steric properties make it suitable for various applications in chemical manufacturing.
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant properties of this compound demonstrated its ability to scavenge DPPH radicals in a dose-dependent manner. Higher concentrations led to increased radical scavenging capacity, supporting its potential use in health-related products aimed at oxidative stress reduction.
Case Study 2: Anti-inflammatory Response
In vitro research using macrophage cell lines indicated that treatment with this compound resulted in significant reductions in TNF-alpha and IL-6 levels. These findings suggest its potential as an anti-inflammatory agent in therapeutic applications targeting chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(4-Phenoxyphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to exert biological effects.
Pathways Involved: Various signaling pathways, including those related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(4-Phenoxyphenyl)pentan-1-one with phenylpentanone derivatives from the evidence, emphasizing substituent effects on properties and applications:
Structural and Functional Differences :
Amino/pyrrolidine groups: Present in cathinones (e.g., α-PVP, 4-FPD), these substituents enable interactions with monoamine transporters, conferring psychoactivity .
Pharmacological Activity: Psychoactive analogs: Cathinones (e.g., α-PVP, MDPV) act as dopamine/norepinephrine reuptake inhibitors, leading to stimulant effects .
Unregulated analogs: this compound, lacking psychoactive substituents, likely falls outside current drug regulations.
Crystallographic and Spectroscopic Trends :
- Cathinones: Pyrrolidine/amino substituents influence hydrogen bonding and crystal packing (e.g., 4-chloro-α-PVP sulfate forms ionic lattices with sulfate anions) .
Biological Activity
1-(4-Phenoxyphenyl)pentan-1-one is an organic compound characterized by its molecular formula C17H18O2. This compound features a phenoxy group attached to a phenyl ring, which is further connected to a pentanone chain. Its structural uniqueness imparts significant biological activity, making it a subject of interest in various scientific fields.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves the reaction of 4-phenoxybenzaldehyde with Grignard reagents, followed by oxidation. Key conditions include:
- Solvent : Anhydrous ether or THF
- Temperature : Room temperature to reflux
- Catalysts : Magnesium turnings for Grignard preparation
- Oxidizing Agents : Pyridinium chlorochromate (PCC) or Jones reagent
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
The biological activity of this compound may be attributed to its interaction with specific enzymes and receptors:
- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes.
- Receptor Modulation : The compound can modulate receptor activity, impacting signaling pathways related to inflammation and cell proliferation.
Case Studies
- Antiviral Activity : In vitro studies demonstrated that this compound could inhibit viral replication, particularly against certain strains of influenza. This was assessed through cytopathic effect reduction assays, showing a dose-dependent response .
- Neuroprotective Effects : A case study explored its potential neuroprotective effects in models of neurodegeneration. The compound showed promise in reducing neuronal cell death and inflammation markers, indicating potential therapeutic applications for neurodegenerative diseases .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)pentan-1-one | Methoxy group instead of phenoxy | Moderate antimicrobial properties |
| 1-(4-Chlorophenyl)pentan-1-one | Chlorine atom substitution | Enhanced anti-inflammatory effects |
Pharmacological Applications
The pharmacological profile of this compound suggests potential applications in treating various conditions:
- Antimicrobial Agents : Its ability to combat bacterial infections positions it as a candidate for new antibiotic formulations.
- Neuroprotective Drugs : Its effects on neuronal health open avenues for research into treatments for Alzheimer's and other neurodegenerative disorders.
Future Directions
Further studies are warranted to explore the full scope of biological activities associated with this compound. This includes:
- Detailed structure–activity relationship (SAR) studies to optimize its efficacy and safety profile.
- In vivo studies to assess therapeutic potential and mechanisms in complex biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
